molecular formula C17H18N4O B2976237 N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034285-62-4

N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2976237
CAS No.: 2034285-62-4
M. Wt: 294.358
InChI Key: TXMWSKZXEBOMGB-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a chemical compound with a unique structure that has garnered attention in scientific research. Its complex molecular framework makes it a valuable tool in the development of novel drugs and materials.

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .

Mode of Action

This compound acts as an inhibitor of the NLRP3 inflammasome . The activation of the NLRP3 inflammasome is known to be controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2) . The signal 1 is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β .

Biochemical Pathways

The compound affects the biochemical pathway involving the NLRP3 inflammasome. In neurodegenerative or inflammatory conditions, microglia, the resident macrophage cells in the brain, are often activated and can produce a number of proinflammatory factors including IL-1β . The secretion of IL-1β needs the activation of the NLRP3 inflammasome . Once secreted, IL-1β can stimulate the surrounding microglia or astrocytes to produce other proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6 .

Result of Action

The result of the action of this compound is the inhibition of the NLRP3 inflammasome . This leads to a decrease in the production of proinflammatory factors, thereby potentially reducing inflammation and the progression of neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrimidinyl core This can be achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or chromium-based oxidants can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while substitution reactions can lead to the formation of various substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can be utilized as a tool to study biological processes and pathways. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of innovative products with enhanced performance.

Comparison with Similar Compounds

  • N-cyclopropyl-1-(6-methylpyrimidin-4-yl)azetidine-3-carboxamide

  • N-cyclopropyl-1-(6-ethylpyrimidin-4-yl)azetidine-3-carboxamide

  • N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Uniqueness: N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide stands out due to its unique structural features, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-17(20-14-6-7-14)13-9-21(10-13)16-8-15(18-11-19-16)12-4-2-1-3-5-12/h1-5,8,11,13-14H,6-7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMWSKZXEBOMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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